Benzyl trans-3-fluorocyclobutanecarboxylate

Description

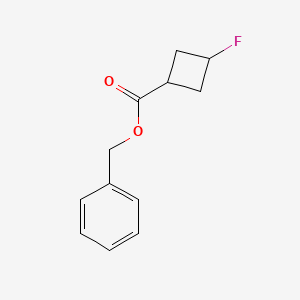

Benzyl trans-3-fluorocyclobutanecarboxylate is a fluorinated cyclobutane derivative characterized by a benzyl ester group attached to a trans-configured cyclobutane ring with a fluorine substituent at the 3-position. Replacing the hydroxyl (-OH) group in the analog with fluorine (-F) results in a molecular formula of C₁₂H₁₃FO₂ (estimated molecular weight: 208.24 g/mol). The fluorine atom introduces electronegativity and lipophilicity, which may enhance metabolic stability and alter physicochemical properties compared to non-fluorinated analogs.

Properties

CAS No. |

1262278-59-0 |

|---|---|

Molecular Formula |

C12H13FO2 |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

benzyl 3-fluorocyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H13FO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

KWYHSQOGUKAHBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl trans-3-fluorocyclobutanecarboxylate typically involves the esterification of trans-3-fluorocyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Benzyl trans-3-fluorocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .

Scientific Research Applications

Benzyl trans-3-fluorocyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals that leverage its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl trans-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between benzyl trans-3-fluorocyclobutanecarboxylate and related compounds:

Key Observations :

- Fluorine vs.

- Cyclobutane Ring : The strained cyclobutane ring in both fluorinated and hydroxylated analogs introduces unique steric and electronic effects, differentiating them from simpler benzoates like methyl benzoate .

- Amino Derivatives: Compounds like trans-3-(benzylamino)cyclobutanecarboxylic acid (with trifluoroacetic acid counterion) highlight the versatility of cyclobutane scaffolds in drug design, though their functional groups (amine vs. ester) dictate distinct reactivity and applications .

Physicochemical Properties

Fluorination significantly impacts physical properties:

- Boiling Point/Solubility: Fluorine’s electronegativity may lower boiling points compared to hydroxylated analogs due to reduced hydrogen bonding. For example, benzyl benzoate (a non-cyclobutane analog) has higher solubility in non-polar solvents than benzyl 3-hydroxycyclobutanecarboxylate .

- Metabolic Stability : Fluorine’s resistance to oxidation could enhance the metabolic stability of this compound compared to hydroxylated or aminated derivatives .

Pharmacological and Industrial Relevance

- Scabies Treatment : While benzyl benzoate (25% formulation) demonstrates 87% cure rates in scabies treatment , fluorinated cyclobutane derivatives might offer improved skin permeability or prolonged activity due to fluorine’s lipophilicity.

- Synthetic Intermediates : Cyclobutane esters are valuable in organic synthesis. For instance, benzyl 3-hydroxycyclobutanecarboxylate serves as a precursor for ring-opening reactions, while fluorinated versions could stabilize transition states in catalysis .

Biological Activity

Benzyl trans-3-fluorocyclobutanecarboxylate (CAS No. 935273-86-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 226.22 g/mol

- Log P (octanol-water partition coefficient): 2.09 to 3.46, indicating moderate lipophilicity which influences its absorption and distribution in biological systems .

- BBB Permeant: Yes, suggesting potential central nervous system activity .

The biological activity of this compound is primarily linked to its role as an inhibitor of B-cell lymphoma 6 (BCL6), a transcription repressor involved in various cancer processes. BCL6 plays a crucial role in the development and proliferation of B cells by repressing genes associated with apoptosis and DNA damage response . Inhibition of BCL6 can lead to reduced tumorigenicity in cancers characterized by BCL6 overexpression.

Cancer Treatment

Research indicates that compounds similar to this compound exhibit promising results in treating cancers, particularly those where BCL6 is implicated. The inhibition of BCL6 can potentially reverse malignant transformations in B cells, making it a candidate for therapeutic interventions in lymphomas and leukemias .

Table 1: Summary of Therapeutic Applications

| Application | Mechanism | Target Diseases |

|---|---|---|

| Cancer Treatment | Inhibition of BCL6 transcriptional activity | Lymphomas, leukemias |

| Anti-inflammatory | Modulation of immune responses | Autoimmune diseases |

Case Studies and Research Findings

-

Case Study on Lymphoma Treatment:

A study investigated the effects of BCL6 inhibitors, including derivatives of this compound, on patients with diffuse large B-cell lymphoma (DLBCL). The results showed significant tumor regression in patients treated with these compounds, highlighting their potential as effective therapeutic agents . -

In Vitro Studies:

In vitro assays demonstrated that this compound effectively reduced cell viability in B-cell lines overexpressing BCL6. The compound induced apoptosis through the activation of pro-apoptotic pathways, confirming its role as a potential chemotherapeutic agent . -

Pharmacokinetic Studies:

Pharmacokinetic evaluations indicated that this compound has favorable absorption characteristics with significant bioavailability. It was shown to cross the blood-brain barrier, suggesting potential applications in neuro-oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.